molecular formula C3H2ClN3O2 B1436746 3-Chloro-5-nitro-1H-pyrazole CAS No. 1369959-12-5

3-Chloro-5-nitro-1H-pyrazole

Cat. No. B1436746
M. Wt: 147.52 g/mol
InChI Key: IAPLHVWLDQZZOU-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-1H-pyrazole is a chemical compound with the molecular formula C3H2ClN3O2 . It is known for its versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles, including 3-Chloro-5-nitro-1H-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . The synthesis of 3(5)-aminopyrazoles is usually carried out by incorporating the NH2 group in the synthons rather than functionalization of the pre-built pyrazole, which corresponds most commonly to condensation reactions of 1,3-dielectrophilic nitriles and hydrazines .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .


Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, which can influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

3-Chloro-5-nitro-1H-pyrazole has a molecular weight of 147.52 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

  • 3-Chloro-5-nitro-1H-pyrazole is used in the synthesis of various substituted pyrazoles, which are characterized using techniques such as NMR, ESI-MS, IR, and elemental analyses (Zhang et al., 2006).

Impact on Plant Physiology

  • Research on a similar compound, 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), has shown its effects on plant physiology, causing starch degradation and senescence-related symptoms in plants (Alférez et al., 2007).

Bioorganic Applications

  • Derivatives of 3-Chloro-5-nitro-1H-pyrazole have been studied for their inhibition of yeast α-glucosidase, indicating potential applications in bioorganic chemistry and pharmaceutical research (Chaudhry et al., 2017).

Functionalized Pyrazole Derivatives

  • The compound is a precursor in the preparation of functionalized pyrazole derivatives and bicyclic ensembles, showcasing its role in the development of complex organic structures (Savosik et al., 2006).

Molecular Mechanism Studies

  • It has been used in studies to understand the molecular mechanisms of nitropyrazole rearrangement, contributing to the field of theoretical and computational chemistry (Jasiński, 2020).

Reactivity and Synthesis

  • Research into the reactivity and synthesis of 3,4,5-1H-Trinitropyrazole and its derivatives, including those with 3-Chloro-5-nitro-1H-pyrazole, helps in understanding nucleophilic substitution reactions and the synthesis of nitropyrazoles (Dalinger et al., 2013).

Antimalarial and Antiviral Research

  • Novel derivatives of 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles have been synthesized for potential applications in antimalarial and anti-SARS-CoV-2 research, highlighting the compound's significance in medicinal chemistry (Zapol’skii et al., 2022).

Tautomerism and Structural Studies

  • Studies on tautomerism in disubstituted 1H-pyrazoles reveal insights into the structure and behavior of these compounds under different conditions (Kusakiewicz-Dawid et al., 2019).

Chemical Properties

  • Investigations into the chemical properties of 5-chloro-4-nitropyrazoles contribute to the understanding of their reactivity and potential applications in various fields, including material science and pharmacology (Bozhenkov et al., 2006).

Future Directions

While specific future directions for 3-Chloro-5-nitro-1H-pyrazole were not found in the retrieved sources, pyrazoles in general are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that 3-Chloro-5-nitro-1H-pyrazole could potentially be used in similar applications.

properties

IUPAC Name

3-chloro-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPLHVWLDQZZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Finlay, J Lloyd, W Vaccaro, A Kover… - Journal of medicinal …, 2012 - ACS Publications
… The combined EtOAc extracts were dried over Na 2 SO 4 , decanted, and concentrated to yield 3-chloro-5-nitro-1H-pyrazole as a white solid (0.30 g, 100% yield, R f 0.2 in 4:1 hexane:…
Number of citations: 27 pubs.acs.org

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